4-(Dimethylamino)-3-methylbutanoic acid
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Overview
Description
4-(Dimethylamino)-3-methylbutanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-methylbutanoic acid typically involves the alkylation of an appropriate precursor with dimethylamine. One common method includes the reaction of 3-methylbutanoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
4-(Dimethylamino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Utilized in the production of dyes and as a reagent in organic chemistry.
Uniqueness
4-(Dimethylamino)-3-methylbutanoic acid is unique due to its specific structural features and the presence of both a dimethylamino group and a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(dimethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(4-7(9)10)5-8(2)3/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
QBJFAOYOWNNRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)CN(C)C |
Origin of Product |
United States |
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